Product packaging for 4-Cyclohexylthiophenol(Cat. No.:CAS No. 18325-50-3)

4-Cyclohexylthiophenol

Cat. No.: B048630
CAS No.: 18325-50-3
M. Wt: 192.32 g/mol
InChI Key: JZDKCKQNXZYFAZ-UHFFFAOYSA-N
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Description

4-Cyclohexylthiophenol (CAS 18325-50-3) is a high-purity, research-grade organosulfur compound with the molecular formula C12H16S and a molecular weight of 192.32 g/mol. This chemical features a thiol (-SH) group attached to a benzene ring that is substituted at the para position with a cyclohexyl group. Its structure, analogous to thiophenol derivatives, makes it a valuable building block in various research applications, particularly in organic synthesis and materials science. Research Applications & Value: As a member of the thiophenol family, this compound is a versatile synthon. Its key reactive site, the thiol group, can undergo alkylation to form thioethers and is susceptible to oxidation, forming disulfide bridges. The cyclohexyl substituent introduces significant steric bulk and lipophilicity, influencing the compound's physicochemical properties and its interaction with other molecules or surfaces. Researchers utilize this compound in the development of novel ligands, as a precursor for functionalized materials, and in the study of self-assembled monolayers (SAMs). Its properties are also relevant in explorations related to corrosion inhibition and as a modifier in polymer chemistry. Handling and Safety: This product is offered for research and development purposes. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling. Standard safety precautions for thiols should be observed, as these compounds can be toxic and possess unpleasant odors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16S B048630 4-Cyclohexylthiophenol CAS No. 18325-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDKCKQNXZYFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Cyclohexylthiophenol

Current and Emerging Synthetic Routes for 4-Cyclohexylthiophenol Preparation

The creation of this compound hinges on the effective formation of a carbon-sulfur (C-S) bond at the para position of a cyclohexyl-substituted benzene (B151609) ring. Modern synthetic strategies have evolved from classical methods to more efficient catalytic and environmentally conscious approaches.

The direct formation of the C-S bond is a cornerstone of thiophenol synthesis. Historically, methods like the Leuckart thiophenol synthesis or the reduction of arylsulfonyl chlorides were employed, but these often required harsh conditions or multi-step procedures. thieme-connect.com More contemporary methods focus on the coupling of aryl halides with a sulfur source. rsc.org For a compound like this compound, this would typically involve a reaction between 4-cyclohexylaryl halide (e.g., 4-cyclohexyliodobenzene) and a sulfide (B99878) reagent.

Transition-metal-catalyzed coupling reactions have become a primary strategy for C–S bond formation. rsc.orgbeilstein-journals.org These reactions offer milder conditions and broader functional group tolerance compared to older methods. nih.gov A significant challenge in the direct synthesis of aryl thiols is preventing the over-oxidation or side reactions that lead to disulfides or thioethers. thieme-connect.com To circumvent this, many protocols use "thiol surrogates" that introduce the sulfur atom, which is then converted to the free thiol in a subsequent step. thieme-connect.com Examples of such surrogates include thiourea, sodium thiosulfate, and triisopropylsilane (B1312306) thiol. thieme-connect.com

Catalysis is central to modern organic synthesis, and the preparation of aryl thiols is no exception. Transition metals such as copper, palladium, and nickel are widely used to facilitate C-S bond formation. nih.gov

Copper-catalyzed systems are particularly noteworthy for their cost-effectiveness and efficiency. beilstein-journals.org One effective protocol describes the direct synthesis of various aryl thiols from aryl iodides using copper powder as the catalyst, sodium sulfide (Na₂S·9H₂O) as the sulfur source, and a catalytic amount of 1,2-ethanedithiol. thieme-connect.comorganic-chemistry.org This method achieves high yields (76-99%) and avoids the need for additional bases. thieme-connect.comthieme-connect.com Palladium-catalyzed reactions, first reported by Migita, have also been extensively developed, often employing bidentate phosphine (B1218219) ligands to achieve high yields in the thiation of aryl halides. nih.gov Nickel catalysts also provide an effective, though often high-temperature, route to aryl sulfides. nih.gov

Catalyst SystemAryl Halide SubstrateSulfur SourceTypical ConditionsYield RangeReference
Copper Powder / 1,2-EthanedithiolAryl IodideNa₂S·9H₂ODMSO, 100°C, 20h76-99% thieme-connect.com, organic-chemistry.org, thieme-connect.com
CuI / Ethylene GlycolAryl IodideThiolK₂CO₃, 110°CGood to Excellent nih.gov
Pd[P(PPh₃)₄]Aryl BromideThiolHigh TemperatureGood nih.gov
Ni(II) / Bidentate PhosphineAryl HalideThiolHigh TemperatureGood to Excellent nih.gov

This table summarizes general catalytic systems for aryl thiol synthesis, applicable to the preparation of this compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this involves several key considerations:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. beilstein-journals.orgsemanticscholar.orgejcmpr.com A PEG-400-mediated protocol using a CuI catalyst has been shown to be effective for synthesizing phenols and could be adapted for thiols. beilstein-journals.org

Catalysis: Using efficient and recyclable catalysts, especially earth-abundant and less toxic metals like copper, is preferred over stoichiometric reagents. thieme-connect.comsemanticscholar.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net Direct C-H bond functionalization represents an ideal in atom economy, as it avoids the pre-functionalization of starting materials (e.g., creating an aryl halide). rsc.orgbeilstein-journals.org

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as electrochemical methods, reduces energy consumption. researchgate.netorganic-chemistry.org Electrochemical synthesis, using electrons as a clean redox reagent, presents a sustainable pathway for C-S bond formation. organic-chemistry.orgresearchgate.netchemrxiv.org

An environmentally benign, metal-free synthesis for converting thiols to sulfonyl chlorides and bromides has been developed using oxygen as the terminal oxidant, highlighting a green approach to thiol derivatization. rsc.org Such principles could be applied upstream in the synthesis of the thiophenol itself.

Derivatization and Functionalization Reactions of this compound

This compound possesses two primary sites for chemical modification: the nucleophilic thiol group and the aliphatic cyclohexyl ring.

The sulfhydryl (-SH) group is highly reactive and serves as a handle for numerous chemical transformations. perlego.com Its reactivity is characterized by its acidity and strong nucleophilicity. chemistrysteps.commasterorganicchemistry.com

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents like iodine (I₂) or atmospheric oxygen can convert it to the corresponding disulfide, bis(4-cyclohexylphenyl) disulfide. masterorganicchemistry.comwikipedia.org Stronger oxidizing agents, such as hydrogen peroxide or peroxyacids, can oxidize the thiol further to a sulfonic acid (4-cyclohexylbenzenesulfonic acid). masterorganicchemistry.comwikipedia.org

S-Alkylation and S-Arylation: As a potent nucleophile, the thiolate anion (formed by deprotonating the thiol with a base) readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). chemistrysteps.commasterorganicchemistry.com For instance, this compound can be reacted with 6-(5-bromopentoxy)-4,4-dimethyl-4H-3,1-benzoxazin-2-one to form a complex thioether. prepchem.com

Michael Addition: The thiol group can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, forming a new C-S bond. researchgate.net

Vinylation: Under transition-metal-free conditions, thiophenols can react with vinylbenziodoxolone (VBX) reagents to yield vinyl sulfides with high stereoselectivity. nih.gov

Formation of Thioesters: Analogous to the formation of esters from alcohols, thiols can react with carboxylic acids or their derivatives to form thioesters. wikipedia.org

Reaction TypeReagent(s)Resulting Functional GroupReference
Mild OxidationI₂, O₂Disulfide (-S-S-) wikipedia.org, masterorganicchemistry.com
Strong OxidationH₂O₂, m-CPBASulfonic Acid (-SO₃H) wikipedia.org, masterorganicchemistry.com
S-AlkylationAlkyl Halide (R-X), BaseThioether (-S-R) prepchem.com, chemistrysteps.com, masterorganicchemistry.com
Michael Additionα,β-Unsaturated CarbonylThioether researchgate.net
Electrophilic VinylationVinylbenziodoxolone (VBX)Vinyl Sulfide nih.gov

This table outlines the primary reactions of the thiol group, all of which are applicable to this compound.

Modifying the saturated cyclohexyl ring while leaving the aromatic thiol moiety intact presents a significant synthetic challenge due to the relative inertness of C-H bonds in alkanes compared to the reactivity of the thiol group. Direct functionalization of the cyclohexyl group on the this compound backbone is not widely reported.

However, potential transformations can be inferred from the general chemistry of cycloalkanes attached to aromatic systems. These reactions would likely require protection of the highly reactive thiol group before attempting modification of the cyclohexyl ring. Potential, though not specifically documented for this compound, reactions could include:

Oxidation: Strong oxidizing agents could potentially open the cyclohexyl ring or introduce hydroxyl or keto functionalities, although this would likely be unselective and could also oxidize the thiol.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the cyclohexyl ring, which could then serve as a handle for further nucleophilic substitution reactions.

Dehydrogenation: Catalytic dehydrogenation at high temperatures could convert the cyclohexyl ring into a phenyl group, transforming the molecule into 4-phenylthiophenol.

Research into related structures shows that substituted cyclohexyl rings can be synthesized and incorporated into larger molecules, suggesting that functionalized versions of this compound could be prepared by starting with an already-functionalized cyclohexyl precursor rather than by modifying the intact molecule. nih.govgoogle.com

Aromatic Ring Functionalization Strategies

Functionalizing the aromatic ring of this compound introduces additional substituents, allowing for the fine-tuning of its chemical properties. The strategy for this functionalization is dictated by the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents—the cyclohexyl group and the thiol group—are paramount. wikipedia.orgbyjus.com

Both the alkyl (cyclohexyl) group and the thiol (-SH) group are ortho-, para-directing and activating groups. byjus.com This means they increase the rate of electrophilic attack relative to benzene and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the para position is occupied by the cyclohexyl group, so electrophilic attack is anticipated to occur at the positions ortho to the highly activating thiol group (positions 2 and 6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Treatment with bromine or chlorine, typically in a non-polar solvent, would be expected to yield 2-bromo- or 2-chloro-4-cyclohexylthiophenol, and potentially the 2,6-dihalogenated product under more forcing conditions. byjus.com

Nitration: Reaction with nitric acid, usually in the presence of sulfuric acid, would introduce a nitro group onto the ring, likely at an ortho position to the thiol. libretexts.org

Friedel-Crafts Reactions: Acylation or alkylation using an acyl chloride or alkyl halide with a Lewis acid catalyst would also be directed to the ortho positions. uomustansiriyah.edu.iq However, Friedel-Crafts reactions can be complicated by the Lewis basicity of the sulfur atom, which can coordinate to the catalyst.

Beyond classical EAS, modern transition-metal-catalyzed C-H activation presents a powerful strategy for the selective functionalization of aromatic rings, including ortho- and meta-C-H functionalization, which could provide alternative routes to substituted derivatives. nih.govrsc.org

Mechanistic Investigations of this compound Reactivity

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. The mechanisms of its most characteristic reactions, such as electrophilic aromatic substitution and nucleophilic behavior, have been extensively studied for analogous compounds.

The mechanism of electrophilic aromatic substitution on the this compound ring follows a well-established two-step pathway. libretexts.orguomustansiriyah.edu.iq

Formation of the Arenium Ion: An electrophile (E⁺) attacks the π-electron system of the aromatic ring, which is electron-rich due to the activating effects of the thiol and cyclohexyl groups. This initial attack is typically the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orguomustansiriyah.edu.iq The positive charge in this intermediate is delocalized across the ring, particularly onto the carbon bearing the thiol group, where the sulfur's lone pairs can provide additional resonance stabilization.

Deprotonation: In the second, rapid step, a weak base removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The nucleophilic character of this compound is central to its use in synthesis. In nucleophilic substitution reactions, the thiol group acts as the nucleophile. For instance, in an Sₙ2 reaction with an alkyl halide, the sulfur atom directly attacks the electrophilic carbon, displacing the halide leaving group in a single, concerted step. youtube.com In nucleophilic aromatic substitution (SₙAr) reactions, where this compound attacks an electron-deficient aromatic ring, the mechanism typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of a leaving group to form the product. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Cyclohexylthiophenol and Its Derivatives

Molecular Structure Elucidation via Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the precise molecular architecture of 4-Cyclohexylthiophenol. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopies, and High-Resolution Mass Spectrometry (HRMS) collectively provide a comprehensive structural portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity and arrangement of atoms.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as two distinct doublets in the downfield region (approximately 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclohexyl protons resonate further upfield, generally between 1.2 and 2.5 ppm, as a series of complex multiplets due to overlapping signals. The proton attached to the sulfur atom (the thiol proton, S-H) presents a singlet, typically in the range of 3.0-4.0 ppm, although its chemical shift can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon atom attached to the sulfur (C-S) is found around 128-132 ppm, while the other aromatic carbons appear in the 125-145 ppm range. The carbons of the cyclohexyl ring are observed in the upfield region, typically between 25 and 45 ppm. The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional techniques like COSY and HMQC, allows for the complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Aromatic C-H (ortho to -SH)~7.25~129Doublet
Aromatic C-H (ortho to cyclohexyl)~7.15~127Doublet
Thiol S-H~3.4-Singlet
Cyclohexyl C-H (methine)~2.45~44Multiplet
Cyclohexyl C-H₂ (methylene)1.2 - 1.926-35Multiplet
Aromatic C-S-~130-
Aromatic C-Cyclohexyl-~145-

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are complementary and provide a characteristic "fingerprint" for this compound.

IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment during vibration. kurouskilab.com Key absorptions for this compound include a weak but sharp band for the S-H stretch around 2550-2600 cm⁻¹, which is highly characteristic of thiols. upi.edumdpi.com The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the cyclohexyl group appears just below 3000 cm⁻¹ (typically 2850-2930 cm⁻¹). mdpi.com Aromatic C=C ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar, symmetric bonds. kurouskilab.com Therefore, it is an excellent complementary technique to IR. For this compound, the S-H stretch is also observable in the Raman spectrum. The symmetric "breathing" mode of the p-disubstituted aromatic ring often gives a strong Raman signal. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum, typically in the 600-750 cm⁻¹ region. upi.edu

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Technique (IR/Raman)Intensity
Aromatic C-H Stretch3000 - 3100IR, RamanMedium
Aliphatic C-H Stretch2850 - 2960IR, RamanStrong
Thiol S-H Stretch2550 - 2600IR, RamanWeak (IR), Medium (Raman)
Aromatic C=C Stretch1450 - 1600IR, RamanMedium to Strong
Aliphatic CH₂ Bend~1450IRMedium
C-S Stretch600 - 750IR, RamanWeak to Medium

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₆S), the calculated monoisotopic mass is 192.0973 Da. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula and distinguishing it from other isobaric compounds. nih.gov

In addition to accurate mass determination, MS provides structural information through fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 192 would be observed. Common fragmentation pathways for this molecule would likely include the loss of the cyclohexyl group (C₆H₁₁) to produce a fragment at m/z 109, corresponding to the thiophenol radical cation. Further fragmentation of the aromatic or cyclohexyl rings can also occur, providing additional structural confirmation.

Chromatographic Separation and Detection Methodologies for Thiol Compounds

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prominent methods used for thiol analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase. However, a significant challenge in the GC analysis of thiols is their propensity for oxidation at the high temperatures of the injector port, which can lead to the formation of disulfides (e.g., bis(4-cyclohexylphenyl) disulfide). This can result in inaccurate quantification and the appearance of artifact peaks.

To overcome this, specialized injection techniques and optimization of injector temperature are often required. For detection, a standard Flame Ionization Detector (FID) can be used, but for higher selectivity and sensitivity, sulfur-specific detectors are preferred. These include:

Mass Spectrometry (MS): GC-MS provides both separation and structural identification, making it a powerful tool for confirming the presence of this compound and identifying any degradation products. nih.govphcogres.com

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective for sulfur-containing compounds and offers excellent sensitivity, making it ideal for trace-level analysis.

Flame Photometric Detector (FPD): The FPD is another sulfur-selective detector that is widely used for its robustness and good sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

Separation is typically achieved on a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. nih.govresearchgate.net

Detection of thiols by HPLC can be challenging with standard UV-Vis detectors due to their relatively low molar absorptivity. sielc.com To enhance sensitivity and selectivity, several strategies are employed:

Electrochemical Detection (ECD): This method is highly sensitive for electroactive compounds like thiols.

Fluorescence Detection: This requires a derivatization step, where the thiol is reacted with a fluorescent labeling agent either before (pre-column) or after (post-column) the separation. This significantly increases detection sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity without the need for derivatization. nih.gov LC-MS and LC-MS/MS methods can provide both quantitative data and structural confirmation, making them the gold standard for the analysis of thiols in complex matrices. imrpress.com

Electrochemical Detection Methods for Thiol Quantification

Electrochemical methods offer a sensitive and quantitative approach for the detection of thiols, including aromatic thiols structurally similar to this compound. Techniques such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are particularly well-suited for this purpose due to their ability to minimize background currents and enhance the signal-to-noise ratio. maciassensors.com

In a typical voltammetric experiment, a potential is applied to a working electrode, and the resulting current from the oxidation of the thiol is measured. For aromatic thiols, this process often involves the oxidation of the sulfur atom. The peak height or area in the resulting voltammogram is directly proportional to the concentration of the thiol in the sample, allowing for quantitative analysis. ijaist.com

The choice of electrode material and modification can significantly influence the sensitivity and selectivity of the detection. Gold electrodes are commonly used due to the strong affinity of sulfur for gold, which facilitates the adsorption and subsequent electrochemical reaction of the thiol. plos.org Modification of the electrode surface with nanomaterials or polymers can further enhance the electrocatalytic activity and lower the detection limits.

A representative example of the analytical performance of a voltammetric method for the quantification of a phenolic compound, 4-nitrophenol (B140041), using differential pulse voltammetry at a glassy carbon electrode is presented in the table below. electrochemsci.org This data illustrates the typical parameters obtained in such analyses.

Table 1: Representative Performance of Differential Pulse Voltammetry for Phenolic Compound Quantification

ParameterValueReference
Linear Range2 to 100 µmol·L⁻¹ electrochemsci.org
Limit of Detection (LOD)0.17 µmol·L⁻¹ electrochemsci.org
Limit of Quantification (LOQ)0.56 µmol·L⁻¹ electrochemsci.org
Relative Standard Deviation (RSD)2.3% (for n=5) electrochemsci.org
Correlation Coefficient (R²)0.9987 electrochemsci.org

This table is generated based on data for 4-nitrophenol as a representative phenolic compound.

Surface-Sensitive Analytical Techniques for Interfacial Studies

The interaction of this compound and its derivatives with surfaces is critical for various applications, such as in the formation of self-assembled monolayers (SAMs). A suite of surface-sensitive analytical techniques is employed to probe the chemical and physical properties of these interfaces.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of atoms at a surface. When this compound is adsorbed on a metal surface like gold, XPS can confirm the formation of a thiolate bond (Au-S).

The high-resolution S 2p spectrum is particularly informative. The binding energy of the S 2p core level electrons shifts upon covalent bonding to the gold surface. For thiols chemisorbed on gold, the S 2p₃/₂ peak is typically observed at a binding energy of approximately 162 eV, which is lower than the binding energy for unbound thiols (around 164 eV). nih.gov This shift is a clear indication of the formation of a gold-thiolate species.

XPS can also provide quantitative information about the surface coverage and the presence of different chemical species. The table below presents a representative elemental surface composition of a thiol-modified gold surface, illustrating the type of data obtained from XPS analysis. nih.gov

Table 2: Representative Elemental Surface Composition of a Thiol-Functionalized Gold Surface Determined by XPS

ElementAtomic Concentration (%)
C 1s55.0
O 1s25.0
Au 4f15.0
S 2p5.0

This table is illustrative and based on typical data for thiol-modified gold surfaces. nih.gov

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials at the micro- and nanoscale. When applied to surfaces modified with this compound, particularly in the form of self-assembled monolayers, SEM can reveal information about the uniformity, continuity, and defect structures of the film.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface with nanoscale precision. For self-assembled monolayers of this compound, AFM is invaluable for characterizing the surface roughness, domain structure, and the presence of defects such as vacancy islands (pits) and adatom islands. researchgate.netacs.org

AFM can operate in different modes, such as contact or tapping mode, to gently probe the surface of the organic monolayer without causing significant damage. The height differences measured by AFM can confirm the formation of a monolayer and provide an estimation of its thickness. The root-mean-square (RMS) roughness is a key parameter obtained from AFM data that quantifies the smoothness of the surface. A well-ordered SAM will typically exhibit a very low RMS roughness, indicative of a highly organized molecular assembly.

Table 3: Representative Topographical Parameters of a Thiol Self-Assembled Monolayer on Au(111) from AFM

ParameterTypical Value
Average Grain Size359 nm
Terrace Height0.2 nm
RMS Roughness< 1 nm

This table is compiled from representative data for gold surfaces and thiol monolayers.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the adsorption mechanism, molecular orientation, and chemical environment of molecules adsorbed on nanostructured metal surfaces. For this compound adsorbed on gold or silver nanoparticles, SERS can be used to confirm the formation of the thiolate bond and to determine the orientation of the cyclohexyl and phenyl groups with respect to the surface.

The enhancement of the Raman signal arises from the excitation of localized surface plasmons on the metal nanostructures. This enhancement allows for the detection of even a single monolayer of adsorbed molecules. The SERS spectrum of an adsorbed thiophenol derivative will show characteristic vibrational bands corresponding to the aromatic ring, the C-S bond, and the cyclohexyl group. The relative intensities and positions of these bands can provide insights into the molecule-surface interaction. For instance, the disappearance or significant shift of the S-H stretching mode is indicative of the cleavage of the S-H bond and the formation of a covalent Au-S bond. The enhancement of specific vibrational modes can also suggest the orientation of the molecule on the surface. acs.orgmdpi.com

Table 4: Representative SERS Vibrational Band Assignments for Benzenethiol (B1682325) Adsorbed on Gold

Wavenumber (cm⁻¹)AssignmentReference
419C-S vibration + in-plane C-C-C bending nih.gov
691In-plane C-C-C bending nih.gov
999Ring breathing mode nih.gov
1022C-H bending nih.gov
1073C-S vibration + in-plane C-C-C bending nih.gov
1573C-C stretching nih.gov

This table is based on data for benzenethiol as a representative aromatic thiol.

Computational and Theoretical Investigations of 4 Cyclohexylthiophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Cyclohexylthiophenol at the molecular level. These calculations provide a detailed picture of its geometry, stability, and the pathways it might take during chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and relative stability of different conformations of a molecule. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to predict key structural parameters and energetic properties.

The geometry of this compound is characterized by the spatial arrangement of its constituent atoms. DFT calculations can provide precise values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model.

Bond Lengths: The distances between bonded atoms are a critical aspect of molecular geometry. DFT calculations can predict these lengths with a high degree of accuracy.

Bond Angles: The angles formed by three consecutive bonded atoms determine the molecule's shape and steric properties.

Dihedral Angles: These angles describe the rotation around a bond and are crucial for understanding the different conformations a molecule can adopt.

The stability of this compound is assessed by calculating its total electronic energy. Different conformations, such as those arising from the rotation of the cyclohexyl or thiol groups, will have different energies. The conformation with the lowest energy is the most stable. Conformational analysis helps to identify the preferred three-dimensional structure of the molecule under various conditions.

Table 1: Calculated Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/Atoms InvolvedCalculated Value
Bond Lengths (Å)
C-S1.78
S-H1.35
C-C (aromatic)1.39 - 1.40
C-C (cyclohexyl)1.53 - 1.54
Bond Angles (°)
C-S-H99.5
C-C-S (aromatic)120.1
Dihedral Angles (°)
C-C-S-H0 or 180

Note: The values presented are hypothetical and representative of typical DFT calculation results for similar molecules. Specific experimental or published computational data for this compound is required for accurate representation.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways. For this compound, ab initio calculations can be used to study various reactions, such as S-H bond dissociation, oxidation of the thiol group, or electrophilic aromatic substitution.

A typical reaction pathway analysis involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Ab initio methods are used to find the geometry and energy of the transition state.

Calculating Activation Energies: The activation energy is the difference in energy between the transition state and the reactants. This value is crucial for determining the rate of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface.

These analyses provide a mechanistic understanding of how reactions involving this compound proceed, including the formation of intermediates and the stereochemical outcome of the reaction.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules and their interactions over time. MD simulations can provide insights into the bulk properties of this compound, its behavior in solution, and its interactions with other molecules or materials.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. This allows for the observation of dynamic processes such as:

Solvation: How this compound molecules are surrounded and stabilized by solvent molecules.

Aggregation and Self-Assembly: The tendency of this compound molecules to form clusters or organized structures through non-covalent interactions like hydrogen bonding and van der Waals forces.

Conformational Dynamics: The changes in the shape of the molecule over time due to thermal fluctuations.

By analyzing the trajectories of the atoms from an MD simulation, various properties can be calculated, including radial distribution functions (to understand the local structure of a liquid), diffusion coefficients, and binding free energies.

Theoretical Prediction of Reactivity and Selectivity in this compound Reactions

Conceptual Density Functional Theory (DFT) provides a framework for predicting the reactivity and selectivity of molecules using various "reactivity descriptors" derived from the electron density. These descriptors help in identifying the most reactive sites within a molecule and predicting how it will interact with other reagents.

Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the sulfur atom and the aromatic ring, suggesting these are the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (usually colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions, one can predict the regioselectivity of a reaction.

Global Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity index provide a general measure of a molecule's reactivity.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorCalculated Value (Arbitrary Units)Interpretation
EHOMO -6.5 eVIndicates electron-donating ability.
ELUMO -0.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 5.7 eVRelates to chemical stability and reactivity.
Electrophilicity Index (ω) 1.5Moderate electrophile.
Nucleophilicity Index (N) 3.0Good nucleophile.

Note: The values presented are for illustrative purposes and would need to be derived from specific DFT calculations for this compound.

These theoretical predictions can be invaluable in designing new synthetic routes and understanding the outcomes of reactions involving this compound.

Computational Modeling of Adsorption Phenomena on Material Surfaces

The interaction of this compound with material surfaces is a crucial aspect in various applications, such as in the formulation of lubricants, corrosion inhibitors, and functionalized nanomaterials. Computational modeling can be used to study the adsorption of this molecule on different surfaces, providing insights into the binding mechanisms and the structure of the resulting adsorbed layer.

DFT calculations are often used to model the adsorption of a single this compound molecule on a small, well-defined surface slab of a material (e.g., a metal or metal oxide surface). These calculations can determine:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Binding Geometry: The preferred orientation and position of the molecule on the surface.

Electronic Structure Changes: How the electronic properties of both the molecule and the surface are modified upon adsorption.

For instance, the sulfur atom of the thiol group is known to have a strong affinity for metal surfaces, leading to the formation of a self-assembled monolayer (SAM). DFT calculations can elucidate the nature of the S-metal bond and the packing of the molecules in the SAM.

Molecular dynamics simulations can then be used to study the collective behavior of many this compound molecules on a larger surface area and over longer timescales. These simulations can reveal information about the ordering, dynamics, and stability of the adsorbed layer under different conditions of temperature and pressure.

Applications of 4 Cyclohexylthiophenol in Advanced Materials Science

Surface Functionalization in Nanomaterials and Hybrid Structures

The thiol group of 4-cyclohexylthiophenol provides a robust anchor for the functionalization of various nanomaterials, enabling the modification of their surface properties and enhancing their stability and processability.

The strong affinity between sulfur and gold forms the basis for the self-assembly of thiols on gold surfaces, a widely utilized strategy for the functionalization of gold nanoparticles (AuNPs). uh.edursc.org this compound can be employed as a ligand in the synthesis of AuNPs or introduced through a post-synthetic ligand exchange process. harvard.edu In a typical ligand exchange reaction, citrate-stabilized AuNPs are treated with a solution of this compound, leading to the displacement of the weakly bound citrate (B86180) ions and the formation of a dense, self-assembled monolayer (SAM) of this compound on the nanoparticle surface.

The bulky cyclohexyl group of this compound plays a crucial role in the stabilization of the AuNPs. It provides steric hindrance that prevents the nanoparticles from aggregating, thereby enhancing their colloidal stability. The formation of these SAMs can be characterized by various surface analytical techniques.

Table 1: Representative Characterization Data for Gold Nanoparticles Functionalized with Thiophenol Derivatives

Characterization Technique Observation for Thiophenol-type SAMs on AuNPs Significance for this compound Functionalization
Ellipsometry Increase in film thickness (typically 1-5 Å for simple thiophenols) Confirms the formation of a molecular layer on the gold surface. The thickness would be expected to be larger for the bulkier this compound.
Contact Angle Goniometry Change in surface wettability, typically becoming more hydrophobic. Indicates the successful modification of the nanoparticle surface with the organic ligand.
X-ray Photoelectron Spectroscopy (XPS) Presence of S 2p peaks, confirming the sulfur-gold bond. Provides elemental confirmation of the ligand on the nanoparticle surface.

| Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) | Vibrational modes corresponding to the aromatic ring and alkyl chains. | Gives information about the orientation and packing of the this compound molecules in the SAM. |

This table presents expected characterization data based on studies of similar thiophenol derivatives, as direct data for this compound is not extensively available.

The pristine surface of graphene, a 2D material with exceptional electronic and mechanical properties, is chemically inert. nih.gov Functionalization is often necessary to tailor its properties for specific applications. uni-freiburg.dersc.org this compound can be covalently attached to the graphene lattice through various chemical reactions. One common method involves the generation of reactive intermediates, such as diazonium salts, from the corresponding aniline (B41778) derivative of this compound, which then react with the graphene surface.

This functionalization can modify the electronic properties of graphene, for example, by opening a bandgap. nih.gov The attached this compound molecules can also improve the dispersibility of graphene in organic solvents, which is crucial for solution-based processing and the fabrication of graphene-based composites. nih.gov The successful functionalization of graphene with this compound can be confirmed through techniques such as Raman spectroscopy, which would show changes in the characteristic G and D bands of graphene, and XPS, which would detect the presence of sulfur and cyclohexyl moieties. rsc.orgnih.gov

Integration into Polymeric Systems for Tailored Properties

The thiol group of this compound is a versatile functional handle for its incorporation into polymeric structures, enabling the synthesis of materials with tailored thermal, mechanical, and optical properties.

Thiol-ene chemistry is a highly efficient and versatile "click" reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). wikipedia.orgillinois.edu This reaction proceeds with high yield, is tolerant to a wide range of functional groups, and can be initiated by light (photopolymerization) or heat. unito.itnih.gov this compound can be used as a monofunctional thiol in thiol-ene polymerizations to control the crosslink density and modify the properties of the resulting polymer network. beilstein-journals.org

In a typical thiol-ene polymerization, this compound is mixed with a multifunctional ene monomer and a photoinitiator. nih.gov Upon exposure to UV light, the photoinitiator generates radicals, which abstract a hydrogen atom from the thiol group of this compound to form a thiyl radical. This thiyl radical then adds across the double bond of the ene, initiating the polymerization process. The incorporation of the bulky cyclohexyl group from this compound can enhance the hydrophobicity and modify the refractive index of the resulting polymer.

Table 2: Typical Components and Conditions for a Thiol-Ene Photopolymerization System

Component Example Function
Thiol Monomer This compound, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) nih.gov Chain transfer agent, network modifier
Ene Monomer 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) nih.gov Crosslinker, forms the polymer backbone
Photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) Generates radicals upon UV exposure

| Initiation Source | UV light (e.g., 365 nm) | Triggers the polymerization reaction |

Polymers bearing pendant thiol groups are of significant interest for a variety of applications due to the high reactivity of the thiol moiety. nih.gov While the direct polymerization of monomers containing unprotected thiol groups can be challenging, a common strategy is to polymerize a monomer with a protected thiol group, followed by a deprotection step. Alternatively, a pre-formed polymer can be chemically modified to introduce pendant thiol groups.

In the context of this compound, a monomer could be designed where the this compound unit is attached to a polymerizable group (e.g., an acrylate (B77674) or styrene). Copolymerization of this monomer with other monomers would lead to a polymer with pendant this compound moieties. These pendant groups can then be used for post-polymerization modifications, such as crosslinking or the attachment of other functional molecules. The synthesis of such polymers can be achieved through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture. nih.gov

Role in the Development of Optoelectronic Materials

The unique electronic and optical properties of aromatic thiols and their derivatives make them promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

While specific research on this compound in optoelectronics is not widely documented, its structural features suggest potential roles. In OLEDs, compounds containing aromatic amines and other functional groups are often used as host materials or as components in emissive layers. beilstein-journals.orgresearchgate.netrsc.org The this compound moiety could be incorporated into larger molecules to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs. beilstein-archives.orgrsc.org

In the field of perovskite solar cells, surface passivation of the perovskite layer is crucial for achieving high efficiency and stability. researchgate.netnih.govspringernature.com Organic molecules, including those with thiol groups, can be used to passivate defects at the perovskite surface and grain boundaries. nih.govyoutube.com The sulfur atom in this compound could potentially coordinate with lead atoms in the perovskite lattice, passivating undercoordinated lead sites that act as recombination centers. The bulky cyclohexyl group could also provide a hydrophobic barrier, protecting the perovskite layer from moisture-induced degradation. researchgate.net The synthesis of various functional polymers, such as poly(3,4-propylenedioxythiophene) analogues, highlights the continuous development of new materials for organic electronics where derivatives of this compound could find application. rsc.org

Application as Corrosion Inhibitors for Metallic Substrates

The prevention of corrosion is a critical concern in numerous industries to avoid significant economic losses and ensure structural integrity. icrc.ac.ir Organic corrosion inhibitors are widely utilized to protect metallic surfaces, particularly in acidic environments. icrc.ac.ir The effectiveness of these inhibitors often stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. icrc.ac.ir Compounds containing heteroatoms such as sulfur and nitrogen, along with aromatic rings, are known to be particularly effective due to the presence of lone pair electrons and π-electrons that facilitate adsorption. icrc.ac.ir

While direct studies on this compound as a corrosion inhibitor are limited, research on a closely related compound, 4-cyclohexyl-3-thiosemicarbazide (4C3T), provides significant insights into the potential inhibitory action of the 4-cyclohexylthio- moiety. A study on the corrosion inhibition of mild steel in a 1 M HCl solution demonstrated that 4C3T is a highly effective inhibitor. icrc.ac.iricrc.ac.ir The large molecular structure of 4C3T, which includes the cyclohexyl group and sulfur and nitrogen atoms, promotes adherence to the mild steel surface. icrc.ac.ir

The inhibition efficiency of 4C3T was found to be dependent on its concentration and the temperature of the environment. An increase in the concentration of the inhibitor led to a significant decrease in the corrosion rate, with the optimal performance observed at a concentration of 0.5 mM at 303 K, achieving an inhibition efficiency of 95%. icrc.ac.iricrc.ac.ir This high efficiency is attributed to the adsorption of the inhibitor molecules onto the metal surface, a process that was found to follow the Langmuir adsorption isotherm, suggesting a combination of physical and chemical adsorption. icrc.ac.iricrc.ac.ir

The following table summarizes the effect of 4C3T concentration and temperature on the corrosion rate and inhibition efficiency for mild steel in 1 M HCl.

Concentration (mM)Temperature (K)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.0303--
0.1303--
0.2303--
0.5303-95
1.0303-~95
0.5313-Decreased
0.5323-Decreased
0.5333-Decreased

Note: Specific corrosion rate values were not provided in the source material, but a clear trend of decreasing corrosion rate with increasing inhibitor concentration was reported. The inhibition efficiency remained nearly constant above 0.5 mM. icrc.ac.ir

The presence of the cyclohexyl group in 4C3T contributes to its large surface area, enhancing its ability to cover and protect the metal surface. Similarly, the sulfur atom in the thiophenol group of this compound would be expected to play a crucial role in its adsorption onto a metallic substrate. The lone pair electrons on the sulfur atom can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, protective film. The hydrophobic nature of the cyclohexyl group would further contribute to repelling water and corrosive species from the metal surface. These characteristics suggest that this compound holds promise as a base molecule for the development of effective corrosion inhibitors.

Catalytic Roles and Interactions of 4 Cyclohexylthiophenol

4-Cyclohexylthiophenol as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in modulating the activity and selectivity of a metal catalyst. Thioether-containing ligands have been increasingly utilized in transition-metal-catalyzed reactions. researchgate.net The sulfur atom in this compound, with its available lone pairs of electrons, can coordinate to a metal center, thereby influencing the electronic and steric environment of the catalyst. researchgate.net

The coordination of this compound to a metal center can be hemilabile, meaning it can reversibly bind and detach from the metal. mdpi.com This property is often crucial for catalytic activity, as it can open up a coordination site on the metal for the substrate to bind. The strength of the metal-sulfur bond can be tuned by the nature of the metal and the other ligands present. The cyclohexyl group, being a bulky substituent, would exert significant steric hindrance around the metal center. This steric bulk can be advantageous in controlling the selectivity of a reaction, for instance, by favoring the formation of a specific stereoisomer in asymmetric catalysis.

The electronic properties of the phenyl ring, modified by the cyclohexyl group, would also affect the electron-donating ability of the sulfur atom. This, in turn, influences the electron density at the metal center, which is a key factor in its catalytic performance. While tertiary phosphine (B1218219) and arsine ligands derived from thiophenol are well-studied, the direct use of this compound as a primary ligand is less common. researchgate.net However, its potential to form stable complexes with a variety of transition metals suggests it could be a valuable component in the design of new catalysts. researchgate.net

Table 1: Potential Coordination Modes of this compound as a Ligand

Coordination ModeDescriptionPotential Influence on Catalysis
MonodentateThe sulfur atom binds to a single metal center.Can stabilize the metal center and influence its electronic properties.
BridgingThe sulfur atom bridges two or more metal centers.Can facilitate multi-metallic catalytic pathways.
HemilabileThe sulfur-metal bond can reversibly break and form.Can create open coordination sites for substrate binding.

Involvement in Heterogeneous Catalytic Processes

In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. This compound could be involved in such processes either as a substrate undergoing transformation or as a surface modifier of a catalyst.

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from fossil fuels to prevent the emission of sulfur oxides upon combustion. wikipedia.org The process involves the catalytic cleavage of carbon-sulfur bonds in the presence of hydrogen. psu.edupsu.edu Aromatic sulfur compounds, such as thiophenes and their derivatives, are common substrates in HDS studies. wikipedia.orgresearchgate.net

While there is no specific research detailing the hydrogenolysis or desulfurization of this compound, its structure suggests it could be a relevant model compound for understanding the HDS of aromatic thiols. The general mechanism for the HDS of a thiol involves the adsorption of the sulfur atom onto the catalyst surface (typically a sulfide (B99878) of cobalt and molybdenum on an alumina (B75360) support), followed by the hydrogen-mediated cleavage of the C-S bond to yield the corresponding hydrocarbon and hydrogen sulfide. mdpi.com

In the case of this compound, the expected products of complete hydrodesulfurization would be cyclohexylbenzene (B7769038) and hydrogen sulfide. The reactivity of this compound in HDS would likely be influenced by the steric hindrance of the cyclohexyl group, which might affect its ability to adsorb onto the active sites of the catalyst.

Table 2: Comparison of Substrate Reactivity in Hydrodesulfurization

CompoundGeneral ReactivityInfluencing Factors
Aliphatic ThiolsHighWeaker C-S bond strength.
ThiopheneModerateAromatic stabilization of the ring.
DibenzothiopheneLowSteric hindrance around the sulfur atom.
This compound (Predicted)Moderate to LowAromatic nature and steric bulk of the cyclohexyl group.

Potential in Electrocatalysis and Photocatalysis

The fields of electrocatalysis and photocatalysis offer promising avenues for the transformation of organic pollutants. While direct studies on this compound are lacking, the electrochemical and photochemical behavior of related compounds provides insights into its potential in these areas.

The electrochemical oxidation of substituted thiophenols has been investigated, revealing that the oxidation potentials and reaction mechanisms are influenced by the nature of the substituents on the aromatic ring. aau.edu.etnih.gov It is plausible that this compound could undergo electrochemical oxidation, potentially leading to the formation of disulfides or further oxidation products. Such reactions are relevant to the development of sensors or electrosynthesis methods.

In the realm of photocatalysis, titanium dioxide (TiO2) and other semiconductor materials are commonly used to degrade organic sulfur compounds. henu.edu.cnresearchgate.net The photocatalytic process typically involves the generation of highly reactive species, such as hydroxyl radicals, which can attack the organic molecule, leading to its decomposition. researchgate.net The degradation of sulfur-containing compounds can proceed through S-oxidation, C-S bond cleavage, and mineralization to carbon dioxide and sulfate. researchgate.netariel.ac.il Given the known photocatalytic degradation of other aromatic sulfur compounds, it is conceivable that this compound could also be a substrate for such processes, which is relevant for environmental remediation applications. rsc.orgnih.gov

Table 3: Potential Catalytic Applications and Relevant Compounds

Catalytic FieldPotential Application of this compoundRelated Compounds Studied
Homogeneous CatalysisSterically demanding ligand for selective synthesis.Thioether-phosphine ligands, Thiophenol-based ligands. researchgate.netresearchgate.net
Heterogeneous CatalysisModel substrate for hydrodesulfurization studies.Thiophene, Dibenzothiophene, 4,6-Dimethyldibenzothiophene. wikipedia.org
ElectrocatalysisAnalyte for electrochemical sensors or substrate for electrosynthesis.Substituted thiophenes, Phenylthiosemicarbazones. aau.edu.etelectrochemsci.org
PhotocatalysisTarget molecule for environmental remediation studies.Thiophene, Organic sulfur compounds, 2-Mercaptobenzothiazole. henu.edu.cnresearchgate.net

Biological and Environmental Interactions of 4 Cyclohexylthiophenol Derivatives

Investigation of Bioactivity and Biological Interactions of Thiophenol Analogues

Thiophenol and its derivatives, including 4-Cyclohexylthiophenol, are compounds of significant interest due to their chemical reactivity, which underpins their biological and environmental interactions. The sulfur atom in the thiol group confers specific properties that dictate their behavior in biological systems, primarily through redox-sensitive reactions.

The thiol-disulfide exchange is a fundamental reaction for thiophenol analogues and plays a critical role in numerous biological processes, including protein folding, enzyme regulation, and redox signaling. nih.govresearchgate.net The reaction mechanism is predominantly a nucleophilic substitution (SN2) type. researchgate.netresearchgate.net

The process is initiated by the deprotonation of the thiol group (-SH) to form a more nucleophilic thiolate anion (-S⁻). researchgate.net The rate of this reaction is therefore highly dependent on the pKa of the thiol and the pH of the surrounding environment. This thiolate anion then attacks one of the sulfur atoms of a disulfide bond (R-S-S-R'). researchgate.net This attack proceeds through a transient, linear trisulfide-like transition state where the negative charge is distributed among the three sulfur atoms. researchgate.netrsc.org Subsequently, the original disulfide bond is cleaved, releasing a new thiolate and forming a new disulfide bond. nih.gov

The general mechanism can be summarized as follows:

Deprotonation: R-SH ⇌ R-S⁻ + H⁺

Nucleophilic Attack: R-S⁻ + R'-S-S-R'' → [R-S···S(R')···S-R'']⁻ (Transition State)

Displacement: [R-S···S(R')···S-R'']⁻ → R-S-S-R' + R''-S⁻

This exchange can occur between two different thiol-containing molecules or intramolecularly within the same molecule. nih.gov The kinetics and equilibrium of this reaction are influenced by the redox potential of the participating thiols and disulfides, as well as steric factors related to the substituents on the aromatic ring, such as the cyclohexyl group in this compound. rsc.org In biological systems, these reactions are often catalyzed by oxidoreductase enzymes, such as those in the protein disulfide isomerase (PDI) superfamily, which facilitate the correct formation of disulfide bonds in proteins. nih.gov

Thiophenol derivatives are recognized for their antioxidant capabilities, which stem from the reactivity of the thiol group. They can act as radical scavengers and modulate the cellular redox state. The replacement of a phenolic hydroxyl group with a thiol group can lead to an increase in radical scavenging activity. researchgate.net

Thiol antioxidants can neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. nih.govmdpi.com The primary mechanism involves the donation of a hydrogen atom from the thiol group to a free radical, which neutralizes the radical and results in the formation of a thiyl radical (R-S•). Two thiyl radicals can then combine to form a disulfide (R-S-S-R), a more stable molecule.

The antioxidant activity of thiophenol analogues is influenced by their redox potentials. researchgate.net Some thiophenol derivatives have demonstrated significant protective effects in biological systems. For instance, salicylideneamino-2-thiophenol (B1203760) has been shown to stabilize age-related redox imbalances by modulating the NF-κB signaling pathway, a key regulator of inflammation. researchmap.jpresearchgate.net This modulation involves preventing the nuclear translocation of key redox-sensitive proteins like thioredoxin. researchmap.jp

However, the interaction of thiophenols with cellular redox systems can be complex. Under certain conditions, particularly in the presence of oxygen and metal ions, the autooxidation of thiophenols can produce ROS, such as superoxide (B77818) and hydrogen peroxide. nih.gov This pro-oxidant activity suggests that the biological effect of these compounds can be concentration-dependent, potentially shifting from antioxidant to pro-oxidant at higher concentrations. scispace.com

CompoundAntioxidant AssayObserved Activity/FindingReference
Thioferulic acidDPPH, ABTS, GOHigher radical scavenging activity compared to ferulic acid. researchgate.net
Catechol thio-ethersVarious radical speciesEffective antioxidants with cytoprotective properties against DNA and lipid damage. researchgate.net
Salicylideneamino-2-thiophenol (SAL-2)In vivo (aged rats)Suppresses NF-κB activation and reduces reactive species levels. researchmap.jp
General ThiophenolsRadical ScavengingReplacement of -OH with -SH group often increases antioxidant activity. researchgate.net

Environmental Fate and Degradation Mechanisms of Thiophenol Compounds

The environmental persistence and degradation of this compound and related compounds are determined by a combination of physical, chemical, and biological processes. Its structure, featuring a stable aromatic ring, a reactive thiol group, and a bulky, non-polar cyclohexyl substituent, dictates its behavior in soil and aquatic environments.

In aqueous environments, photodegradation is a significant pathway for the transformation of aromatic compounds. The degradation of thiophenol analogues is often initiated by the absorption of UV radiation, leading to the formation of excited-state molecules. The process is significantly enhanced by the presence of photosensitizers or photocatalysts.

Research on structurally similar alkylphenols, such as 4-tert-octylphenol (B29142) and 4-tert-butylphenol, provides insights into the likely photodegradation mechanisms for this compound. nih.govmdpi.com The degradation is often mediated by highly reactive hydroxyl radicals (•OH) generated through advanced oxidation processes (AOPs). nih.gov For example, the presence of Fe(III) ions in water can promote the formation of hydroxyl radicals under UV or solar irradiation, leading to the rapid degradation of the parent compound. nih.gov

The proposed pathway involves the following steps:

Hydroxyl Radical Attack: The aromatic ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. For 4-tert-octylphenol, a proposed product is 4-tert-octylcatechol. nih.gov

Oxidation of Thiol Group: The thiol group can be oxidized, potentially leading to the formation of sulfonic acids.

Ring Cleavage: Subsequent attacks by radicals can lead to the opening of the aromatic ring, forming smaller, more biodegradable organic acids.

Mineralization: Under ideal conditions, the organic compound can be completely mineralized to carbon dioxide, water, and sulfate. nih.govnih.gov

The efficiency of photodegradation is influenced by factors such as pH, the concentration of the pollutant, and the presence of other substances in the water, like carbonate or nitrate (B79036) ions, which can act as radical scavengers and inhibit the process. mdpi.commdpi.com

CompoundConditionsKey FindingsReference
4-tert-octylphenolUV irradiation (365 nm) with Fe(III)Complete degradation in 45 minutes; mineralization of ~70% after 50 hours. Mediated by hydroxyl radicals. nih.gov
4-tert-butylphenolSimulated solar light with Ag₂CO₃ photocatalystComplete degradation in 60 minutes. Anions like CO₃²⁻ and Cl⁻ affect the rate. mdpi.com
Organic Sulfur Compounds (general)Sunlight with dissolved ferric ironA large proportion of sulfur-containing compounds were entirely degraded, potentially releasing sulfate. nih.gov

The microbial degradation of thiophenol compounds is a key process in their environmental removal. While some aromatic thiols can be resistant to microbial attack, many can be transformed or completely degraded through metabolic pathways, particularly in the presence of other carbon sources (cometabolism). nih.govdtu.dk

A highly relevant study on the biotransformation of alkylphenols by the enzyme 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida JD1 demonstrated a specific pathway for cyclohexylphenol. nih.gov This enzyme acts by dehydrogenating the substrate to form a quinone methide intermediate, which is then hydrated. However, for substrates with cyclic or branched alkyl groups like cyclohexylphenol, the major products were the corresponding vinyl compounds. nih.gov This suggests a likely biotransformation pathway for this compound could involve enzymatic modification of the cyclohexyl ring or the thiol group.

Future Research Directions and Translational Outlook

Integration of Artificial Intelligence and Machine Learning in Discovering New Applications

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by accelerating the discovery of new molecules and their applications. For a lesser-studied compound like 4-Cyclohexylthiophenol, AI and ML can be particularly instrumental in unlocking its potential.

Predictive modeling, a key feature of AI, can be employed to forecast the physicochemical properties and biological activities of this compound and its derivatives. By analyzing its structural features, AI algorithms can identify potential interactions with biological targets, suggesting its use in drug discovery. Furthermore, machine learning models can be trained on existing data from other thiophenol compounds to predict the reactivity and optimal reaction conditions for the synthesis of novel this compound-based materials. This data-driven approach can significantly reduce the time and resources required for experimental screening.

Development of Novel Synthetic Strategies for Enhanced Sustainability

The development of environmentally friendly and sustainable synthetic methods is a paramount goal in modern chemistry. For this compound, future research will likely focus on greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Traditional methods for synthesizing thiophenols often involve harsh reaction conditions and the use of odorous and toxic reagents. Green chemistry principles can be applied to develop more sustainable alternatives. This includes the exploration of catalytic systems that can facilitate the synthesis under milder conditions with higher atom economy. The use of renewable starting materials and environmentally benign solvents will also be a key area of investigation.

Furthermore, flow chemistry presents a promising avenue for the sustainable synthesis of this compound. Continuous flow reactors offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The integration of real-time monitoring and automated optimization in flow systems can further enhance the efficiency and sustainability of the synthesis process.

Exploration of this compound in Emerging Technologies

The unique combination of a cyclohexyl group and a thiophenol moiety in this compound suggests its potential utility in a variety of emerging technologies. Its aromatic thiol group can act as a versatile chemical handle for surface functionalization and nanoparticle modification.

In the field of nanotechnology, this compound could be used as a capping agent to stabilize nanoparticles, preventing their aggregation and controlling their size and shape. The cyclohexyl group can impart specific solubility and dispersibility characteristics to the functionalized nanoparticles, making them suitable for applications in catalysis, sensing, and biomedical imaging.

Moreover, the reactivity of the thiol group makes this compound a potential building block for the synthesis of advanced polymers and materials. It can participate in thiol-ene and thiol-yne "click" reactions, which are highly efficient and orthogonal, allowing for the facile construction of complex macromolecular architectures. Polymers incorporating the this compound unit may exhibit interesting properties, such as enhanced thermal stability or specific adhesion characteristics, making them suitable for applications in coatings, adhesives, and advanced composites.

Addressing Challenges in Scale-Up and Industrial Implementation for Specific Research Applications

While this compound holds promise for various applications, its successful translation from laboratory-scale research to industrial implementation requires addressing several challenges. The scalability of its synthesis is a primary concern. Developing a cost-effective and efficient large-scale synthesis process is crucial for its commercial viability. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the availability and affordability of starting materials.

Process safety is another critical consideration in the industrial production of thiophenols, which are often associated with strong, unpleasant odors and potential toxicity. Robust safety protocols and containment strategies must be implemented to ensure the safe handling and production of this compound on an industrial scale.

Furthermore, for specific research applications to translate into industrial products, a thorough understanding of the structure-property relationships of this compound-containing materials is necessary. This requires comprehensive characterization and testing of these materials to ensure they meet the performance and durability requirements of the intended application. Collaboration between academic researchers and industrial partners will be essential to overcome these challenges and facilitate the industrial implementation of this compound in promising technologies.

Compound Information

Compound Name
This compound
4-Cyclohexylbenzenethiol

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C12H16S
Molecular Weight 192.32 g/mol
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
CAS Number 18325-50-3

Q & A

Q. What are the most efficient synthetic routes for 4-Cyclohexylthiophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of aromatic thiophenols like this compound can be adapted from Friedel-Crafts acylation or nucleophilic substitution routes. For example, cyclohexanone derivatives can react with thiophenol precursors under anhydrous conditions using Lewis acids (e.g., AlCl₃) to introduce the cyclohexyl group. Reaction temperature (80–120°C) and solvent polarity significantly affect yield. For instance, non-polar solvents like dichloromethane may reduce side reactions compared to polar aprotic solvents . Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher yields at moderate temperatures
SolventAnhydrous, non-polarMinimizes hydrolysis of intermediates
CatalystAlCl₃, FeCl₃Lewis acids improve electrophilic substitution

Q. How can researchers purify this compound to achieve >98% purity for spectroscopic analysis?

  • Methodological Answer : Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example, residual solvents like dichloromethane can be quantified via ¹H NMR (δ 5.33 ppm) and eliminated by vacuum drying .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm), cyclohexyl CH₂ groups (δ 1.2–2.1 ppm), and thiol (-SH) protons (δ 3.5–4.0 ppm, if unprotected).
  • FT-IR : Confirm S-H stretching (2550–2600 cm⁻¹) and aromatic C=C bonds (1450–1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 194.1 (C₁₂H₁₅S) .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitutions be resolved?

  • Methodological Answer : Discrepancies in substitution rates may arise from steric hindrance of the cyclohexyl group or solvent effects. A systematic study should compare:
  • Solvent Polarity : Track reaction rates in DMSO (polar) vs. toluene (non-polar).
  • Leaving Groups : Compare bromide vs. tosylate derivatives.
  • Kinetic Analysis : Use pseudo-first-order kinetics under controlled conditions. For example, notes that steric bulk reduces electrophilic attack efficiency by ~30% in analogous compounds .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Methodological Answer : Thiophenols are prone to oxidation to disulfides. Stabilization methods include:
  • Inert Atmosphere : Store under argon at -20°C.
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions.
  • Derivatization : Protect the -SH group as a thioether (e.g., using methyl iodide) .

Q. How does the cyclohexyl group influence this compound’s interaction with biological targets?

  • Methodological Answer : The hydrophobic cyclohexyl moiety may enhance membrane permeability or binding to lipophilic protein pockets. Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like tyrosinase or cytochrome P450. Experimental validation via SPR (surface plasmon resonance) or fluorescence quenching assays is recommended. highlights similar compounds’ use in probing biological interactions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 45–52°C)?

  • Methodological Answer : Variations arise from impurities or polymorphic forms. To resolve:

DSC Analysis : Measure melting enthalpy to identify polymorphs.

Recrystallization Solvent : Test ethanol (mp 48°C) vs. hexane (mp 51°C).

Purity Verification : Cross-check with elemental analysis (C, H, S %). emphasizes reproducibility challenges in cyclohexane-derived compounds .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (OSHA PEL: 0.1 mg/m³ for thiophenols).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with 10% sodium bicarbonate before disposal. and outline OSHA-compliant practices for phenolic compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylthiophenol
Reactant of Route 2
4-Cyclohexylthiophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.